4-(1,2,2-Trifluoroethyl)benzoic acid
CAS No.:
Cat. No.: VC18055337
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O2 |
|---|---|
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 4-(1,2,2-trifluoroethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14) |
| Standard InChI Key | YJODISCXZGOZDT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-(1,2,2-Trifluoroethyl)benzoic acid belongs to the class of fluorinated benzoic acid derivatives. Its IUPAC name, 4-(1,2,2-trifluoroethyl)benzoic acid, reflects the substitution pattern: a trifluoroethyl group (–CHCFF) at the para position relative to the carboxylic acid group on the benzene ring. The compound’s Standard InChI key, InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14), encodes its connectivity and stereochemical details.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 4-(1,2,2-trifluoroethyl)benzoic acid |
| CAS Number | Not publicly disclosed |
The trifluoroethyl group introduces significant electronegativity, altering the electron density of the aromatic ring and enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid () .
Synthesis and Manufacturing
Nucleophilic Substitution
The primary synthesis route involves reacting benzoic acid derivatives (e.g., benzoyl chloride or methyl benzoate) with 1,2,2-trifluoroethyl halides (Cl, Br) in the presence of a base such as potassium carbonate () or sodium hydride (). Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to stabilize the transition state and improve reaction yields.
Table 2: Representative Synthesis Conditions
| Parameter | Typical Value |
|---|---|
| Reactants | Benzoyl chloride + 1,2,2-trifluoroethyl bromide |
| Base | |
| Solvent | DMF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
The reaction proceeds via an mechanism, where the benzoate anion attacks the electrophilic carbon of the trifluoroethyl halide. Yields are moderately high (>60%) under optimized conditions, though purification often requires column chromatography due to byproduct formation.
Alternative Routes
Electrophilic aromatic substitution (EAS) has been explored but is less favorable due to the deactivating nature of the trifluoroethyl group, which reduces the benzene ring’s reactivity toward electrophiles.
Physicochemical Properties
Solubility and Reactivity
Polar aprotic solvents (e.g., DMSO, DMF) dissolve 4-(1,2,2-trifluoroethyl)benzoic acid effectively, while aqueous solubility is limited by the hydrophobic trifluoroethyl chain. The carboxylic acid group enables salt formation with bases, improving water solubility for pharmaceutical formulations .
Chemical Reactivity
Carboxylic Acid Derivatives
The compound undergoes typical carboxylic acid reactions, including:
-
Esterification: Reaction with alcohols in acidic media to form esters.
-
Amidation: Conversion to amides via coupling agents like thionyl chloride ().
Fluorine-Specific Reactivity
The electron-withdrawing trifluoroethyl group activates the benzene ring toward nucleophilic aromatic substitution (NAS) at meta positions, though this pathway remains underexplored.
Applications in Pharmaceutical Research
Drug Design
Fluorine substituents enhance binding affinity to biological targets by modulating lipophilicity and metabolic stability. For example, the trifluoroethyl group may improve blood-brain barrier penetration in central nervous system (CNS) drug candidates.
Future Research Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling in model organisms.
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Environmental Impact: Degradation pathways and ecotoxicological effects in soil and water systems.
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Synthetic Optimization: Development of catalytic, asymmetric methods to access enantiomerically pure derivatives.
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